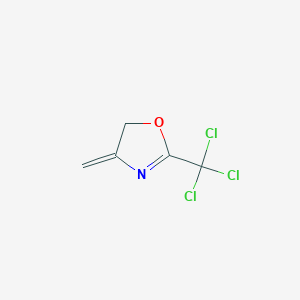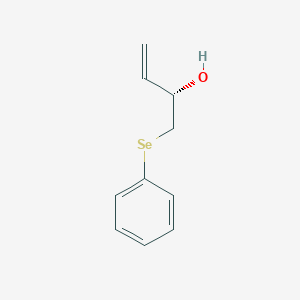
(2S)-1-(Phenylselanyl)but-3-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-1-(Phenylselanyl)but-3-en-2-ol is an organic compound that belongs to the class of organoselenium compounds It features a phenylselanyl group attached to a butenol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(Phenylselanyl)but-3-en-2-ol typically involves the reaction of a suitable butenol precursor with a phenylselanyl reagent. One common method is the addition of phenylselanyl chloride to a butenol derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-(Phenylselanyl)but-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the phenylselanyl group to a selenol or other reduced forms.
Substitution: The phenylselanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents, such as Grignard reagents or organolithium compounds, can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield selenoxide derivatives, while reduction can produce selenol compounds.
Scientific Research Applications
(2S)-1-(Phenylselanyl)but-3-en-2-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound’s selenium content makes it of interest in studies related to selenium’s biological roles and potential therapeutic applications.
Medicine: Research into organoselenium compounds has explored their potential as antioxidants and anticancer agents.
Industry: The compound may be used in the development of new materials with unique properties due to the presence of selenium.
Mechanism of Action
The mechanism by which (2S)-1-(Phenylselanyl)but-3-en-2-ol exerts its effects involves interactions with molecular targets and pathways related to selenium chemistry. Selenium-containing compounds can act as antioxidants by neutralizing reactive oxygen species. Additionally, the phenylselanyl group can participate in redox reactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(E)-4-Phenylbut-3-en-2-ol: This compound has a similar butenol backbone but lacks the selenium atom.
(Z)-4-Phenylbut-3-en-2-ol: Another stereoisomer with a similar structure but different spatial arrangement.
Uniqueness
The presence of the phenylselanyl group in (2S)-1-(Phenylselanyl)but-3-en-2-ol distinguishes it from other similar compounds. This selenium-containing group imparts unique chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
918443-02-4 |
|---|---|
Molecular Formula |
C10H12OSe |
Molecular Weight |
227.17 g/mol |
IUPAC Name |
(2S)-1-phenylselanylbut-3-en-2-ol |
InChI |
InChI=1S/C10H12OSe/c1-2-9(11)8-12-10-6-4-3-5-7-10/h2-7,9,11H,1,8H2/t9-/m0/s1 |
InChI Key |
URNHYOLDOLTSSW-VIFPVBQESA-N |
Isomeric SMILES |
C=C[C@@H](C[Se]C1=CC=CC=C1)O |
Canonical SMILES |
C=CC(C[Se]C1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


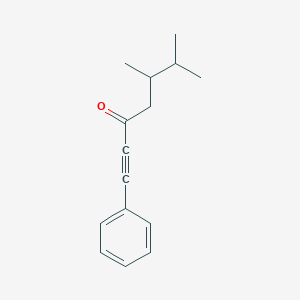
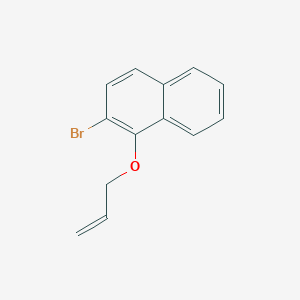

![1-(2-Ethylhexyl)-2-methyl-3-[2-(4-nitrophenyl)ethenyl]-1H-indole](/img/structure/B14179408.png)
![2-[(Oct-7-ene-1-sulfonyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14179412.png)
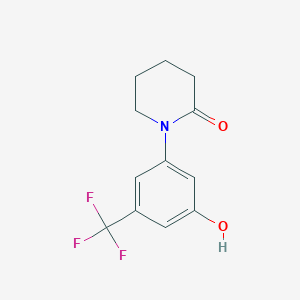
![2',7'-Di(naphthalen-1-yl)spiro[cyclopropane-1,9'-fluorene]](/img/structure/B14179420.png)
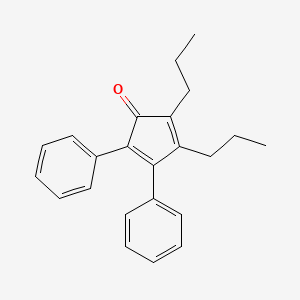
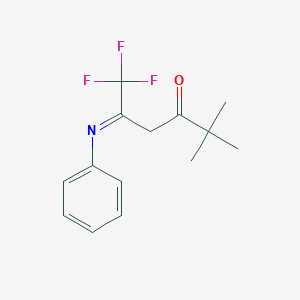
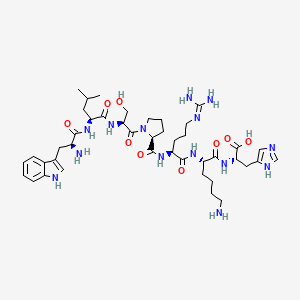


![3-{[(1Z)-4-(4-hydroxyphenyl)phthalazin-1(2H)-ylidene]amino}phenol](/img/structure/B14179453.png)
